Levistilide A
Overview
Description
Levistilide A is a dimeric phthalide compound isolated from the roots of Ligusticum porteri, commonly known as “oshá.” This compound has been traditionally used in medicine to treat various ailments such as colds, sore throats, and stomachaches . It is known for its cytotoxic properties and has been the subject of various studies due to its potential therapeutic applications .
Preparation Methods
Levistilide A can be synthesized through several methods. One common synthetic route involves the [π4s + π2s] cycloaddition using Z-ligustilide as both the diene and dienophile . The acid-catalyzed reaction of the monomer can also afford linear dimeric products . Industrial production methods often involve the use of enantiomerically pure amines to prepare diastereomeric salts from carboxylic acids .
Chemical Reactions Analysis
Levistilide A undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition . Common reagents used in these reactions include Lewis acids, which facilitate the formation of linear dimers from Z-ligustilide . Major products formed from these reactions include enantiomeric amides and other derivatives that exhibit cytotoxic activity .
Scientific Research Applications
Levistilide A has a wide range of scientific research applications. In chemistry, it is used to study the reactivity and synthesis of dimeric phthalides . In biology and medicine, diligustilide has been shown to exhibit cytotoxic activity towards several human tumor cell lines . It also has anti-inflammatory, antioxidant, and gastroprotective properties, making it a potential candidate for the treatment of gastric ulcers and other inflammatory conditions . Additionally, diligustilide has been studied for its ability to release hydrogen sulfide and stabilize S-nitrosothiols, which are important in various physiological processes .
Mechanism of Action
The mechanism of action of diligustilide involves its anti-inflammatory and antioxidant activities. It modulates important gasotransmitters such as nitric oxide and hydrogen sulfide, which play crucial roles in maintaining gastric mucosal integrity . Levistilide A also decreases leukocyte recruitment and reduces levels of pro-inflammatory mediators like tumor necrosis factor-alpha and leukotriene B4 . These actions contribute to its gastroprotective effects and its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Levistilide A is often compared with other dimeric phthalides such as tokinolide B and levistolide A . While these compounds share similar structural features, diligustilide is unique in its ability to release hydrogen sulfide and stabilize S-nitrosothiols . This property sets it apart from other similar compounds and highlights its potential for therapeutic applications in conditions involving oxidative stress and inflammation .
Properties
IUPAC Name |
6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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